molecular formula C17H21NO2S B4579456 N-cycloheptylnaphthalene-2-sulfonamide

N-cycloheptylnaphthalene-2-sulfonamide

Cat. No.: B4579456
M. Wt: 303.4 g/mol
InChI Key: GQMXEZHBXJPVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptylnaphthalene-2-sulfonamide is a chemical research reagent based on a naphthalene sulfonamide scaffold, a structure recognized for its significant potential in medicinal chemistry and biochemical research. While the specific properties of this compound are under investigation, closely related analogs are established as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) . This pathway is a promising therapeutic target for combating oxidative stress, which is implicated in the pathogenesis of chronic inflammatory and neurodegenerative diseases such as Parkinson's and Alzheimer's . By potentially disrupting this interaction, compounds of this class can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant and cytoprotective genes like heme oxygenase-1 (Ho-1) and NAD(P)H:quinone oxidoreductase 1 (Nqo1) . The structural features of naphthalene sulfonamides, particularly the lipophilic cycloheptyl group, are designed to enhance binding affinity and selectivity within the Keap1 Kelch domain binding pocket. This makes this compound a valuable tool for researchers exploring new interventions for neuroinflammatory disorders and other conditions driven by oxidative damage . Other naphthalene sulfonamide derivatives have also been cited in crystallographic studies and explored for various biological activities, highlighting the versatility of this chemical class in drug discovery efforts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cycloheptylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-21(20,18-16-9-3-1-2-4-10-16)17-12-11-14-7-5-6-8-15(14)13-17/h5-8,11-13,16,18H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMXEZHBXJPVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cycloheptylnaphthalene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-2-sulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces waste generation. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cycloheptylnaphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptylnaphthalene-2-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs of N-cycloheptylnaphthalene-2-sulfonamide include:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities
This compound Cycloheptyl, sulfonamide (position 2) ~331.4 (estimated) Enhanced lipophilicity; potential enzyme inhibition
N-cyclohexyl-2-naphthalenesulfonamide Cyclohexyl, sulfonamide (position 2) 331.45 (CAS 152190-79-9) Reduced steric bulk vs. cycloheptyl; moderate solubility
6-Methylnaphthalene-2-sulfonamide Methyl (position 6), sulfonamide (position 2) ~217.3 (estimated) Antibacterial activity; simpler structure
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide Chloro, tetrazole, sulfonamide 385.8 High binding affinity; antimicrobial potential
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide Thiophene, dimethylaminoethyl ~331.4 (estimated) Dual electronic effects (S, N); CNS activity

Key Observations :

  • Heterocyclic Additions : Compounds like the tetrazole- or thiophene-containing derivatives exhibit enhanced electronic interactions (e.g., hydrogen bonding via tetrazole) or metabolic stability (thiophene) .
  • Positional Effects : Substituent positions (e.g., methyl at naphthalene-6 vs. sulfonamide at naphthalene-2) significantly influence steric and electronic properties, altering target selectivity .

Q & A

Q. What are the standard synthetic routes for N-cycloheptylnaphthalene-2-sulfonamide, and what key reaction parameters influence yield?

The synthesis typically involves a multi-step process starting with the naphthalene-2-sulfonamide core. Key steps include cycloheptyl group introduction via nucleophilic substitution or coupling reactions. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., DMF or THF), and catalysts such as palladium for cross-coupling steps. Reaction progress should be monitored via TLC or HPLC to optimize intermediates .

Q. What spectroscopic methods are used to confirm the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH₂). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as seen in related sulfonamide derivatives .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

Common impurities include unreacted starting materials (e.g., residual naphthalene sulfonyl chloride) or byproducts from incomplete cycloheptylation. These are identified via HPLC with UV detection or GC-MS. Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are employed to isolate the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between different synthetic batches?

Discrepancies in NMR or IR data often arise from conformational isomers or solvent effects. For example, rotational barriers in the cycloheptyl group may cause splitting in ¹H NMR signals. Advanced techniques like 2D NMR (COSY, NOESY) can clarify spatial relationships. Crystallographic data (e.g., unit cell parameters from single-crystal XRD) provide a reference for structural validation .

Q. What strategies optimize coupling reactions during synthesis to enhance purity and yield?

Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) and ligand design (e.g., bidentate ligands for stability) are critical. Solvent optimization (e.g., toluene for hydrophobic interactions) and inert atmosphere (N₂/Ar) minimize side reactions. Kinetic studies using in-situ FTIR or reaction calorimetry help identify rate-limiting steps .

Q. How does the compound’s crystal structure inform its reactivity and interaction with biological targets?

X-ray crystallography reveals bond angles, torsion angles, and hydrogen-bonding networks. For example, a study on a related naphthalene sulfonamide (C₁₉H₁₇NO₄S) showed intermolecular hydrogen bonds between sulfonamide -NH and carbonyl groups, influencing solubility and binding to enzyme active sites (e.g., carbonic anhydrase inhibition) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict redox stability. Molecular docking simulations (using AutoDock Vina) assess binding affinities to targets like cyclooxygenase-2. ADMET predictions (via SwissADME) evaluate logP, bioavailability, and metabolic pathways .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Cycloheptylation Step

ParameterOptimal RangeImpact on Yield
Temperature70–80°CHigher yields at elevated temps
Catalyst Loading5 mol% Pd(PPh₃)₄Excess leads to byproducts
SolventDry DMFPolar aprotic enhances reactivity
Reaction Time12–16 hrsShorter times risk incomplete coupling

Q. Table 2: Common Impurities and Characterization

ImpurityDetection MethodResolution Technique
Naphthalene sulfonyl chlorideHPLC (λ=254 nm)Column chromatography
Cycloheptanol byproductGC-MS (m/z=128)Acid-base extraction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptylnaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptylnaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.